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Abstract
Wye-687 is a potent, ATP-competitive small molecule inhibitor of the mechanistic target of

rapamycin (mTOR) kinase. It distinguishes itself by effectively targeting both mTOR Complex 1

(mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation,

metabolism, and survival. This dual inhibitory action allows for a more comprehensive blockade

of the mTOR signaling pathway compared to rapamycin and its analogs (rapalogs), which

primarily inhibit mTORC1. This technical guide provides a detailed overview of the chemical

structure, physicochemical properties, mechanism of action, and pharmacological effects of

Wye-687, supported by experimental protocols and signaling pathway diagrams.

Chemical Structure and Physicochemical Properties
Wye-687 is a pyrazolopyrimidine derivative with the IUPAC name methyl N-[4-[4-morpholin-4-

yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate.[1] Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

IUPAC Name

methyl N-[4-[4-morpholin-4-yl-

1-[1-(pyridin-3-

ylmethyl)piperidin-4-

yl]pyrazolo[3,4-d]pyrimidin-6-

yl]phenyl]carbamate

[1]

Synonyms WYE 687 [2]

CAS Number 1062161-90-3 [1][3][4]

Molecular Formula C28H32N8O3 [1][3][4]

Molecular Weight 528.61 g/mol [1][3]

Molecular Weight

(dihydrochloride)
601.53 g/mol [2]

Solubility

Insoluble in water and ethanol;

Soluble to 100 mM in DMSO

and water (as dihydrochloride

salt)

[2][4]

Purity ≥98% (HPLC) [2]

Storage Desiccate at room temperature [2]

Mechanism of Action and Signaling Pathway
Wye-687 functions as an ATP-competitive inhibitor of the mTOR kinase domain.[2][4] This

mechanism of action allows it to directly block the catalytic activity of mTOR, preventing the

phosphorylation of its downstream substrates. A key feature of Wye-687 is its ability to inhibit

both mTORC1 and mTORC2 complexes.[1][5]

The mTOR signaling pathway is a central regulator of cellular processes. mTORC1, when

activated, promotes protein synthesis and cell growth by phosphorylating substrates such as

S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). mTORC2 is involved in cell survival and

cytoskeletal organization through the phosphorylation of Akt at serine 473 (S473), as well as

SGK and PKCα.
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By inhibiting both complexes, Wye-687 leads to a comprehensive shutdown of mTOR

signaling. This results in the inhibition of phosphorylation of key downstream effectors of both

mTORC1 (e.g., S6K) and mTORC2 (e.g., Akt at S473).[2][3]
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Figure 1: Wye-687 Inhibition of the mTOR Signaling Pathway.
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Pharmacological Properties
Wye-687 exhibits potent inhibitory activity against mTOR with high selectivity over other

kinases, particularly those in the PI3K family.

Parameter Value Reference

mTOR IC50 7 nM [2][3][6]

PI3Kα IC50
81 nM (>100-fold selectivity vs

mTOR)
[3][6]

PI3Kγ IC50
3.11 µM (>500-fold selectivity

vs mTOR)
[3][6]

In Vitro Activity
Wye-687 has demonstrated significant anti-proliferative effects across a variety of cancer cell

lines.[3] Its mechanism of action involves the induction of G1 cell cycle arrest and, in some

cases, selective apoptosis.[2][3] Furthermore, Wye-687 has been shown to down-regulate the

expression of angiogenic factors such as VEGF and HIF-1α in cancer cells.[2][3] Studies in

acute myeloid leukemia (AML) cell lines, including HL-60 and U937, have shown that Wye-687
potently inhibits cell survival and proliferation, and induces caspase-dependent apoptotic

death.[5][6][7]

In Vivo Activity
Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of Wye-
687. In a U937 leukemic xenograft model, oral administration of Wye-687 at doses of 5 or 25

mg/kg daily significantly inhibited tumor growth.[6][7] At day 15, tumor sizes were reduced by

50% and 75% for the 5 mg/kg and 25 mg/kg dose groups, respectively, compared to the

vehicle control.[6] These studies also indicated that the treatment was well-tolerated, with no

significant toxicities observed.[6][7]

Experimental Protocols
mTOR Kinase Assay (DELFIA Format)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.rndsystems.com/products/wye-687-dihydrochloride_4282
https://www.selleckchem.com/products/wye-687.html
https://www.medchemexpress.com/wye-687.html
https://www.selleckchem.com/products/wye-687.html
https://www.medchemexpress.com/wye-687.html
https://www.selleckchem.com/products/wye-687.html
https://www.medchemexpress.com/wye-687.html
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.selleckchem.com/products/wye-687.html
https://www.rndsystems.com/products/wye-687-dihydrochloride_4282
https://www.selleckchem.com/products/wye-687.html
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.rndsystems.com/products/wye-687-dihydrochloride_4282
https://www.selleckchem.com/products/wye-687.html
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://synapse.patsnap.com/drug/b2d8528c6e1d426c9d9ddc03e0f04534
https://www.medchemexpress.com/wye-687.html
https://pubmed.ncbi.nlm.nih.gov/26792718/
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.benchchem.com/product/b1684598?utm_src=pdf-body
https://www.medchemexpress.com/wye-687.html
https://pubmed.ncbi.nlm.nih.gov/26792718/
https://www.medchemexpress.com/wye-687.html
https://www.medchemexpress.com/wye-687.html
https://pubmed.ncbi.nlm.nih.gov/26792718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA)

used to measure the inhibitory activity of Wye-687 on purified FLAG-tagged mTOR.

Materials:

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10

mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA.[3]

Enzyme: Purified FLAG-TOR.[3]

Substrate: His6-S6K.[3]

ATP.

Wye-687 or other test inhibitors dissolved in DMSO.

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.[3]

Detection Antibody: Europium-labeled monoclonal anti-P(T389)-p70S6K antibody.[3]

DELFIA Enhancement Solution.[3]

96-well plates (MaxiSorp).

Procedure:

Dilute the FLAG-TOR enzyme in the kinase assay buffer.

In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of the test inhibitor (Wye-687)

or DMSO vehicle control.

Initiate the kinase reaction by adding 12.5 µL of kinase assay buffer containing ATP and

His6-S6K. The final reaction volume of 25 µL should contain 800 ng/mL FLAG-TOR, 100 µM

ATP, and 1.25 µM His6-S6K.[3]

Incubate the reaction plate for 2 hours at room temperature with gentle shaking.

Terminate the reaction by adding 25 µL of Stop Buffer.
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Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of

PBS.

Allow the His6-S6K to attach to the plate for 2 hours.

Aspirate the wells and wash once with PBS.

Add 100 µL of DELFIA buffer containing 40 ng/mL of the Europium-labeled anti-P(T389)-S6K

antibody.

Incubate for 1 hour with gentle agitation.

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).

Add 100 µL of DELFIA Enhancement solution to each well.

Read the plates in a suitable plate reader (e.g., PerkinElmer Victor).

Calculate the enzymatic activity and enzyme inhibition based on the obtained data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1684598?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684598?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. WYE-687 - Wikipedia [en.wikipedia.org]

2. WYE 687 dihydrochloride | mTOR Inhibitors: R&D Systems [rndsystems.com]

3. selleckchem.com [selleckchem.com]

4. apexbt.com [apexbt.com]

5. WYE-687 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

6. medchemexpress.com [medchemexpress.com]

7. Preclinical evaluation of WYE-687, a mTOR kinase inhibitor, as a potential anti-acute
myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Wye-687: A Potent and Selective Dual
mTORC1/mTORC2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://en.wikipedia.org/wiki/WYE-687
https://www.rndsystems.com/products/wye-687-dihydrochloride_4282
https://www.selleckchem.com/products/wye-687.html
https://www.apexbt.com/wye-687.html
https://synapse.patsnap.com/drug/b2d8528c6e1d426c9d9ddc03e0f04534
https://www.medchemexpress.com/wye-687.html
https://pubmed.ncbi.nlm.nih.gov/26792718/
https://pubmed.ncbi.nlm.nih.gov/26792718/
https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties
https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties
https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties
https://www.benchchem.com/product/b1684598#wye-687-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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